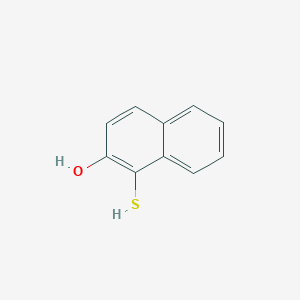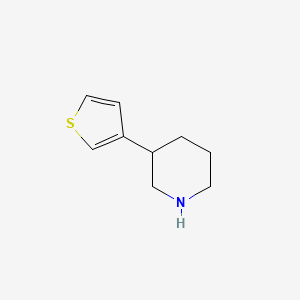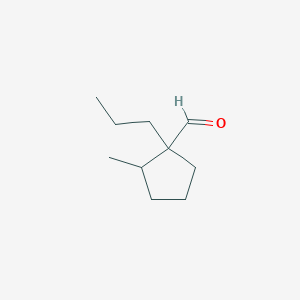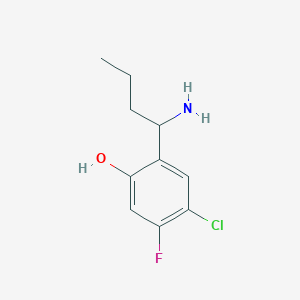
2-(1-Aminobutyl)-4-chloro-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminobutyl)-4-chloro-5-fluorophenol is an organic compound that features a phenol group substituted with an aminobutyl chain, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-chloro-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the halogenation of a phenol derivative to introduce the chlorine and fluorine atoms. This is followed by the alkylation of the phenol with a butylamine derivative under controlled conditions to ensure the correct positioning of the aminobutyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
2-(1-Aminobutyl)-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminobutyl)-4-chlorophenol: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-(1-Aminobutyl)-5-fluorophenol: Lacks the chlorine atom, which can influence its chemical behavior.
4-Chloro-5-fluorophenol: Lacks the aminobutyl group, making it less versatile in biological applications.
Uniqueness
2-(1-Aminobutyl)-4-chloro-5-fluorophenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4-chloro-5-fluorophenol |
InChI |
InChI=1S/C10H13ClFNO/c1-2-3-9(13)6-4-7(11)8(12)5-10(6)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
SFJIAKLKGZXSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1O)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



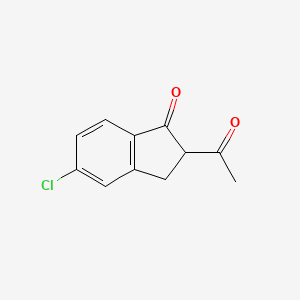
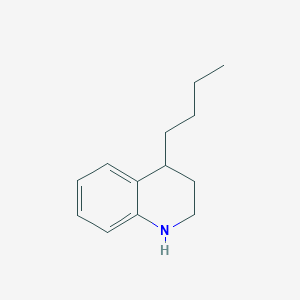
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
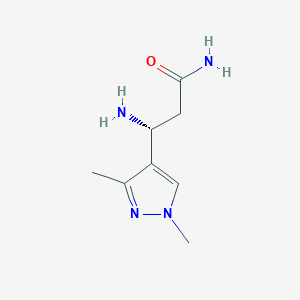
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)

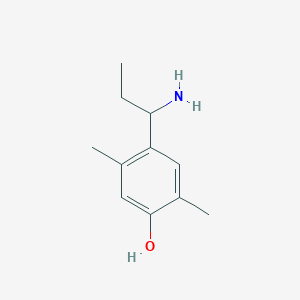

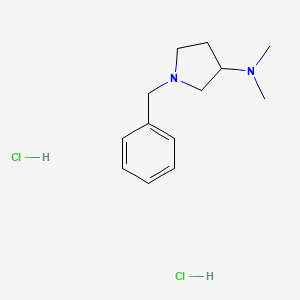
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)
